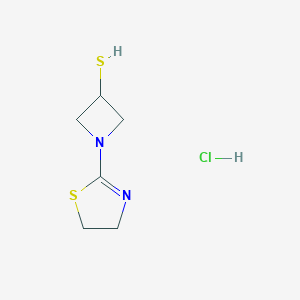

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

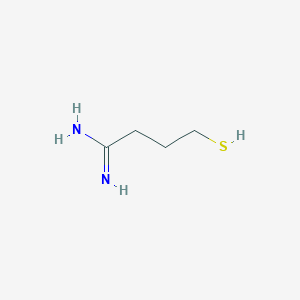

“1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride” is a chemical compound with the CAS Number: 179337-57-6. It has a molecular weight of 210.75 and its IUPAC name is 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-azetidinyl hydrosulfide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique

Antioxidant Activity

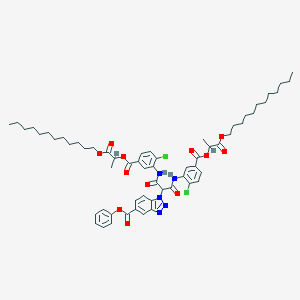

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . For instance, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .

Antimicrobial Activity

Thiazole compounds have been shown to possess antimicrobial properties . A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities .

Antiretroviral Activity

Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .

Antifungal Activity

Thiazoles, including Abafungin, have been used as antifungal drugs .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been observed to have antitumor and cytotoxic activities .

Anti-inflammatory Activity

Thiazole compounds have been used as anti-inflammatory drugs .

Antihypertensive Activity

Thiazoles have been found to have antihypertensive activity .

Nematicidal Activity

A compound containing a 1,2,3-benzotriazin-4-one structure and a 4,5-dihydro-thiazole-2-thiol showed excellent nematicidal activity .

Mécanisme D'action

Target of Action

It is used as a reagent in the synthesis of tebipenem tetrahydrate , which is known to have excellent bactericidal activity against β-lactamase-nonproducing, ampicillin-resistant isolates . This suggests that the compound may interact with bacterial cell wall synthesis proteins, similar to other β-lactam antibiotics.

Mode of Action

Given its use in the synthesis of tebipenem tetrahydrate , it can be inferred that it may interfere with bacterial cell wall synthesis, leading to cell death.

Pharmacokinetics

The compound is predicted to have a high solubility , which may impact its bioavailability.

Result of Action

Given its use in the synthesis of tebipenem tetrahydrate , it can be inferred that it may lead to bacterial cell death by interfering with cell wall synthesis.

Action Environment

The compound is stable in an inert atmosphere and at temperatures between 2-8°C . Environmental factors such as temperature, pH, and presence of other substances could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Propriétés

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQPQHGYHHHITD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CC(C2)S.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475000 |

Source

|

| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | |

CAS RN |

179337-57-6 |

Source

|

| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride in pharmaceutical chemistry?

A: 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a crucial building block in the synthesis of tebipenem pivoxil []. Tebipenem pivoxil is an orally available carbapenem antibiotic with broad-spectrum activity. The efficient synthesis of this hydrochloride salt is essential for the production of tebipenem pivoxil.

Q2: What synthetic challenges were addressed in the research regarding 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride?

A: The research focused on optimizing the synthesis of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride to improve yield, simplify the process, and reduce costs []. The researchers achieved a total yield of 42% for the target compound, demonstrating a significant improvement over previous methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)

![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)